A Technical Guide to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine: A Core Scaffold for Modern Drug Discovery
A Technical Guide to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine: A Core Scaffold for Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. This document moves beyond a simple recitation of facts to deliver a cohesive narrative on the compound's synthesis, structural characterization, physicochemical properties, and reactivity. By grounding theoretical knowledge in practical, field-proven insights, this guide serves as an essential resource for researchers aiming to leverage this versatile scaffold in the design and development of novel therapeutics. We will explore not only established experimental protocols but also the underlying scientific principles that govern the compound's behavior and utility as a key building block.
Introduction: Strategic Importance in Medicinal Chemistry
The pursuit of novel chemical entities with desirable pharmacological profiles is a cornerstone of drug development. Heterocyclic compounds form the backbone of a vast majority of marketed drugs, and among these, nitrogen-containing systems are preeminent. 3-chloro-6-(1H-pyrazol-1-yl)pyridazine emerges as a molecule of strategic importance, elegantly fusing two privileged heterocyclic systems: pyridazine and pyrazole.
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The Pyridazine Moiety: Characterized by its adjacent nitrogen atoms, the pyridazine ring possesses a unique physicochemical profile. It has a significant dipole moment, which can facilitate beneficial π-π stacking interactions with biological targets, and its nitrogen atoms act as potent hydrogen bond acceptors. This dual hydrogen-bonding capacity is a critical feature for establishing strong and specific drug-target interactions[1].
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The Pyrazole Moiety: Pyrazole and its derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[2]. Its inclusion in a larger scaffold introduces a versatile pharmacophoric element.
The combination of these two rings, linked and functionalized with a reactive chloro group, creates a scaffold that is primed for chemical elaboration, making it an ideal starting point for library synthesis and lead optimization campaigns. This guide will provide the core knowledge required to effectively utilize this compound.
Molecular Structure and Physicochemical Profile
A foundational understanding of a compound's intrinsic properties is paramount for its successful application. The key physicochemical and structural data for 3-chloro-6-(1H-pyrazol-1-yl)pyridazine are summarized below.
Table 1: Core Physicochemical and Crystallographic Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | N/A |
| CAS Number | 29334-66-5 | [3] |
| Molecular Formula | C₇H₅ClN₄ | [4] |
| Molecular Weight | 180.60 g/mol | [4] |
| Appearance | Colorless needles | [4] |
| Melting Point | Not explicitly reported; expected to be a crystalline solid with a melting point >150 °C based on analogs. | [5] |
| Solubility | Soluble in ethanol; precipitates from aqueous solutions. | [4] |
| Crystal System | Triclinic | [4] |
| Space Group | P-1 |[4] |
Figure 1: 2D Structure of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine.
Synthesis and Purification: A Validated Protocol
The reliable synthesis of the title compound is the gateway to its use in research. The most direct and well-documented method involves the condensation of 3-chloro-6-hydrazinylpyridazine with a suitable three-carbon building block that generates the pyrazole ring.
Causality Behind Experimental Choices: The selected protocol utilizes malondialdehyde bis(diethylacetal) as the pyrazole precursor. In an acidic medium (catalyzed by acetic acid), the acetal is hydrolyzed in situ to form malondialdehyde. This highly reactive 1,3-dicarbonyl compound then readily undergoes a cyclocondensation reaction with the hydrazine moiety. Ethanol is chosen as the solvent for its ability to dissolve the reactants while allowing for precipitation of the final product upon the addition of water, simplifying the initial purification. The reaction is monitored by Thin Layer Chromatography (TLC), a crucial step to ensure the reaction has proceeded to completion before workup, preventing the isolation of starting materials.
Detailed Experimental Protocol[4]
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in 15 mL of ethanol.
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Reagent Addition: While stirring continuously, add malondialdehyde bis(diethylacetal) (0.327 g, 3.46 mmol) dropwise to the solution.
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Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
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Reaction: Heat the solution to reflux and maintain for 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
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Product Isolation: After completion, allow the mixture to cool to room temperature. Precipitate the product by adding water.
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Purification: Collect the precipitate by filtration and wash with water. The crude product can be further purified by recrystallization. In the cited procedure, colorless needles of the pure compound formed upon slow evaporation after initial drying[4].
Figure 2: Workflow for the synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine.
Spectroscopic and Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This section details the definitive structural data from X-ray crystallography and provides an expert guide to the expected spectroscopic signatures.
Single-Crystal X-ray Analysis
The molecular structure of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine has been unequivocally determined by single-crystal X-ray diffraction[4].
Key Structural Insights:
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Planarity: The molecule is almost perfectly planar, with a root-mean-square (r.m.s.) deviation of only 0.022 Å for all non-hydrogen atoms. The dihedral angle between the pyridazine and pyrazole rings is a mere 2.82°[4]. This planarity is a key feature for enabling effective π-π stacking interactions in a biological context.
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Intermolecular Interactions: In the solid state, the crystal packing is stabilized by intermolecular C—H···N hydrogen bonds. These interactions form one-dimensional polymeric chains, demonstrating the compound's capacity for specific, directional non-covalent bonding[4].
Predictive Spectroscopic Analysis
While full spectral data is not available in the cited literature, a competent chemist can predict the expected spectroscopic fingerprint. This serves as a self-validating system for researchers to confirm their results.
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Mass Spectrometry (MS):
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Molecular Ion: The electron ionization (EI) mass spectrum should exhibit a molecular ion peak [M]⁺. Given the molecular formula C₇H₅ClN₄, the monoisotopic mass is 180.0203 Da. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine: an [M]⁺ peak and an [M+2]⁺ peak in an approximate 3:1 ratio of intensity.
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¹H NMR Spectroscopy (¹H NMR):
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The spectrum (in CDCl₃ or DMSO-d₆) should display five distinct signals in the aromatic region (approx. 6.5-9.0 ppm).
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Pyrazole Protons (3H): Three signals are expected. One proton will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with its two neighbors. The other two pyrazole protons will appear as doublets of doublets.
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Pyridazine Protons (2H): Two signals are expected, appearing as a pair of doublets with a characteristic coupling constant (J ≈ 9 Hz), consistent with ortho-coupling on the pyridazine ring.
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¹³C NMR Spectroscopy (¹³C NMR):
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The spectrum should show 7 distinct signals for the 7 unique carbon atoms in the molecule, all expected in the aromatic region (approx. 110-160 ppm).
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Infrared (IR) Spectroscopy:
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The IR spectrum should display characteristic absorption bands corresponding to the functional groups present:
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.
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~800-600 cm⁻¹: C-Cl stretching vibration.
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Chemical Reactivity and Synthetic Applications
The utility of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine as a building block stems directly from its chemical reactivity. The C-Cl bond on the electron-deficient pyridazine ring is the primary site for chemical modification.
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 3-position is activated towards SₙAr reactions. This allows for the straightforward introduction of a wide variety of nucleophiles, including:
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Oxygen nucleophiles (e.g., alkoxides, phenoxides) to form ethers.
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Nitrogen nucleophiles (e.g., amines, anilines) to generate amino-pyridazine derivatives.
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Sulfur nucleophiles (e.g., thiolates) to produce thioethers.
This reactivity is the key to building molecular diversity from the core scaffold. Furthermore, the nitrogen atoms of the heterocyclic rings can act as ligands to coordinate with metal centers, as demonstrated in the synthesis of Ruthenium(II) complexes, opening applications in catalysis and materials science[6].
Sources
- 1. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]
- 3. parchem.com [parchem.com]
- 4. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. DSpace Repository :: Browsing Research Articles by Subject "3-chloro-6-(1H-pyrazol-1-yl)pyridazine" [repository.chuka.ac.ke]
Figure 1: 2D Structure of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine.
